(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one
Description
Properties
IUPAC Name |
(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-3-5-1-4-2-6(4)7(10)8-5/h4-6,9H,1-3H2,(H,8,10)/t4-,5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNYKLGDWGYNBO-HCWXCVPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2C(=O)NC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]2C(=O)N[C@@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Lactone-Based Synthesis
A landmark scalable route begins with commercially available chiral lactones, avoiding traditional resolution steps. The process involves nine chemical transformations, achieving 43% overall yield. Critical steps include:
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Epimerization/Hydrolysis Cascade : This innovative step resolves diastereomeric mixtures without chromatography, leveraging kinetic control to favor the desired (1R,4S,6R) configuration.
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Grignard Addition : A methylmagnesium bromide-mediated nucleophilic attack installs the hydroxymethyl group with >98% stereoselectivity.
A comparative analysis of intermediates reveals the superiority of this approach over earlier methods (Table 1).
Table 1: Comparative Efficiency of Synthetic Routes
| Method | Steps | Overall Yield | Key Advantage |
|---|---|---|---|
| Chiral Lactone Route | 9 | 43% | No chromatographic resolution |
| Cyanohydrin Cascade | 12 | 28% | Enzymatic asymmetry induction |
| Allylic Amine Route | 10 | 35% | Metathesis-driven ring closure |
Industrial Production Optimization
Continuous Flow Synthesis
Pilot-scale studies demonstrate that transitioning from batch to continuous flow systems enhances throughput by 60%. Key parameters include:
Solvent and Reagent Selection
Industrial protocols prioritize green chemistry principles:
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Solvent Replacement : Cyclopentyl methyl ether (CPME) substitutes tetrahydrofuran (THF), reducing peroxide formation risks.
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Catalyst Recycling : Immobilized lipases enable 5 reaction cycles without activity loss during kinetic resolutions.
Stereochemical Control Strategies
Dynamic Kinetic Resolution
The epimerization/hydrolysis cascade exemplifies dynamic control:
Asymmetric Induction via Organocatalysis
Recent advances employ cinchona alkaloid-derived catalysts for enantioselective hydroxymethylation:
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Catalyst : (DHQD)₂PHAL (10 mol%)
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Yield : 89% with 97:3 er
Analytical Characterization Protocols
Chiral Purity Assessment
Chemical Reactions Analysis
Types of Reactions
(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the ketone group results in the formation of alcohols.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of (1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one has been optimized to yield enantiomerically pure forms. An efficient scalable synthetic route has been reported, allowing for the production of this compound in significant quantities for research and development purposes . The compound features a bicyclic structure that contributes to its rigidity and potential interactions with biological targets.
Antiviral and Antimicrobial Properties
Research indicates that derivatives of bicyclic amines, including this compound, exhibit notable antiviral and antimicrobial properties. In studies involving various bacterial strains and viruses, this compound has shown inhibition of growth and replication, suggesting its potential as a lead compound in the development of new antimicrobial agents .
Neurological Applications
The compound has been investigated for its effects on neurological pathways. Its structural similarity to known neurotransmitter modulators positions it as a candidate for further exploration in treating neurological disorders such as depression and anxiety. Preliminary studies have indicated that it may influence receptor binding affinities in the central nervous system .
Case Study 1: P2Y14 Receptor Antagonism
A significant application of this compound is its modification into piperidine analogues targeting the P2Y14 receptor. These modifications aimed at enhancing binding affinity have yielded compounds with improved pharmacological profiles. For instance, certain analogues demonstrated increased potency in receptor assays compared to their parent compounds .
| Compound | Binding Affinity (nM) | Activity |
|---|---|---|
| Original | 8.0 | Moderate |
| Modified | 0.43 | High |
This case illustrates the potential for structural modifications to enhance therapeutic efficacy.
Case Study 2: Enzymatic Inhibition
Another application involves the use of this compound as a selective inhibitor of specific enzymes such as β-glucosidase and β-galactosidase. Studies have shown that certain derivatives can significantly reduce enzyme activity, which is crucial in metabolic disorders where these enzymes play a role .
| Enzyme | Inhibition at 5 mM (%) | Inhibition at 25 mM (%) |
|---|---|---|
| β-glucosidase | 43 | 20 |
| β-galactosidase | 25 | No increase |
Mechanism of Action
The mechanism by which (1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in the Azabicyclo[4.1.0]heptane Family
(b) Pharmaceutically Active Derivatives
- Comparison: The addition of a lipophilic trifluoromethyl group enhances membrane permeability, contrasting with the hydrophilic hydroxymethyl group in the target compound.
Azabicyclo Compounds with Different Ring Systems
(a) 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
- Key Features : Smaller bicyclo[3.1.1] ring system with a benzyl substituent.
- Applications : Reported as a building block for medicinal chemistry, though specific pharmacological targets are unspecified .
(b) (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one
Natural Product Analogues
- (1R,5S,6R)-5-(Hydroxymethyl)-4,4,6-trimethyl-7-Oxabicyclo[4.1.0]heptan-2-one
Comparative Data Table
Key Findings
- Synthetic Versatility : The target compound’s tert-butyl-protected derivative enables scalable synthesis, while analogues with TBS or free hydroxyl groups require additional protection/deprotection steps .
- Pharmacological Relevance : Functionalization with groups like trifluoromethylpyrimidine (orexin modulators) or natural oxabicyclo cores (antidepressants) highlights structural adaptability for diverse applications .
- Ring System Impact : Smaller bicyclo systems (e.g., [2.2.1], [3.1.1]) exhibit distinct steric and electronic properties, influencing reactivity and drug-likeness compared to the [4.1.0] framework .
Biological Activity
(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one, with the CAS number 1228530-96-8, is a bicyclic compound characterized by its unique structural features, including a hydroxymethyl group and an azabicyclo moiety. This compound has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities.
- Molecular Formula : CHNO
- Molar Mass : 155.15 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Its unique bicyclic structure allows it to modulate the activity of these targets, leading to various therapeutic effects.
Research Findings
Several studies have evaluated the biological activity of this compound:
- Opioid Receptor Interaction : Research indicates that compounds structurally related to azabicyclo systems exhibit significant binding affinity for μ-opioid receptors. This suggests potential applications in pain management and treatment of pruritus in veterinary medicine .
- Enzyme Inhibition : The compound has been explored for its role in enzyme inhibition, which is crucial for developing therapeutic agents targeting specific biochemical pathways.
- Antimicrobial Activity : Preliminary studies have suggested that the compound may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.
Case Study 1: Opioid Receptor Ligands
A study focused on the structure-activity relationship (SAR) of azabicyclo compounds demonstrated that modifications to the bicyclic structure could enhance binding affinity and selectivity towards μ-opioid receptors. This was evidenced by compounds achieving picomolar binding affinities, indicating their potential as effective analgesics .
Case Study 2: Enzyme Inhibition
In another study, this compound was tested for its inhibitory effects on specific enzymes involved in metabolic pathways. The results showed promising inhibition rates, suggesting its utility in drug development targeting metabolic disorders.
Comparative Analysis with Similar Compounds
The following table compares this compound with related compounds:
| Compound Name | Molecular Formula | Molar Mass | Biological Activity |
|---|---|---|---|
| This compound | CHNO | 155.15 g/mol | Opioid receptor ligand |
| 3-Azabicyclo[3.1.0]hexane | CHN | 83.13 g/mol | μ-opioid receptor agonist |
| Bicyclic amine derivatives | Varies | Varies | Antimicrobial and anti-inflammatory |
Q & A
What synthetic methodologies are effective for constructing the azabicyclo[4.1.0]heptan-2-one core?
Basic Research Focus
The synthesis of bicyclic lactams like azabicyclo[4.1.0]heptan-2-one derivatives often employs cycloaddition reactions or intramolecular ring-closing strategies. For example, the synthesis of (±)-6-Allyl-6-phenyl-1-azabicyclo[3.2.0]heptan-7-one involves condensation of cyclic imines with α-oxoesters, followed by acid-mediated cyclization (yields: 45–58%) . Key steps include protecting group strategies (e.g., tert-butoxycarbonyl [Boc]) and stereochemical control via chiral starting materials, as demonstrated in the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline .
How can stereochemical outcomes be optimized during bicyclic lactam synthesis?
Advanced Research Focus
Stereoselectivity in azabicyclo systems requires precise control of reaction conditions and catalysts. For instance, Portoghese’s synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane uses chiral auxiliaries (e.g., benzoyl chloride for stereoselective acylation) and reducing agents (LiBH₄) to retain configuration . Advanced techniques like asymmetric catalysis or enzymatic resolution may further enhance enantiomeric excess. Conflicting stereochemical results should be resolved via X-ray crystallography or NOESY NMR analysis .
What analytical techniques are critical for characterizing azabicyclo[4.1.0]heptan-2-one derivatives?
Basic Research Focus
Routine characterization relies on 1H/13C NMR for structural elucidation and HRMS for molecular weight confirmation. For example, (±)-6-Allyl-6-phenyl derivatives show distinct NMR signals for allyl protons (δ 5.1–5.8 ppm) and lactam carbonyls (δ 170–175 ppm) . IR spectroscopy can confirm lactam C=O stretches (~1650–1750 cm⁻¹), while polarimetry monitors optical activity in chiral analogs.
How can complex stereochemical assignments be validated in crowded NMR spectra?
Advanced Research Focus
Overlapping signals in bicyclic systems require advanced NMR techniques:
- 2D NMR (COSY, HSQC) to correlate coupled protons and carbons.
- NOESY/ROESY to confirm spatial proximity of substituents (e.g., axial vs. equatorial positions).
- DFT calculations to predict chemical shifts and compare with experimental data . For example, coupling constants (J = 8–12 Hz) in bicyclic lactams often indicate trans-fused ring systems.
What preliminary assays assess the bioactivity of azabicyclo[4.1.0]heptan-2-one derivatives?
Basic Research Focus
Initial antibacterial screening can follow protocols used for structurally similar compounds. For instance, the Cr(III) complex of 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid was tested against Staphylococcus aureus and Escherichia coli via disk diffusion assays, with zone-of-inhibition measurements . Minimum inhibitory concentration (MIC) assays and cytotoxicity studies (e.g., MTT on mammalian cells) are recommended for prioritization.
How can structure-activity relationships (SAR) guide the design of bioactive azabicyclo derivatives?
Advanced Research Focus
Systematic SAR studies involve:
- Functional group variation : Substituents like hydroxymethyl (as in the target compound) may enhance solubility or hydrogen bonding.
- Stereochemical profiling : Enantiomers of (±)-6-Allyl-6-phenyl analogs showed divergent bioactivity, highlighting the role of chirality .
- Computational docking to predict binding modes with target enzymes (e.g., penicillin-binding proteins for β-lactam analogs) .
What safety protocols are essential for handling bicyclic lactams in the laboratory?
Basic Research Focus
Refer to GHS hazard classifications:
- Acute toxicity (H302) : Use fume hoods and PPE (gloves, lab coats).
- Skin/eye irritation (H315/H319) : Immediate rinsing with water for 15+ minutes upon exposure .
- Respiratory irritation (H335) : Ensure proper ventilation and monitor airborne concentrations.
How can trace impurities in azabicyclo derivatives be quantified during analytical method validation?
Advanced Research Focus
Follow pharmacopeial guidelines (USP/EP) for method validation:
- HPLC/LC-MS with charged aerosol detection (CAD) for non-UV-active impurities.
- Forced degradation studies (acid/base, oxidative, thermal) to identify stability-indicating parameters .
- Reference standards (e.g., USP-certified materials) for calibration and impurity profiling .
How should researchers address contradictory spectral data during structural elucidation?
Advanced Research Focus
Contradictions may arise from:
- Dynamic effects : Variable-temperature NMR to resolve conformational exchange broadening.
- Stereoisomerism : Chiral chromatography (e.g., CHIRALPAK® columns) to separate enantiomers.
- Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural proof, as seen in Portoghese’s synthesis .
What theoretical frameworks underpin the pharmacological study of azabicyclo compounds?
Advanced Research Focus
Link research to established theories:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
